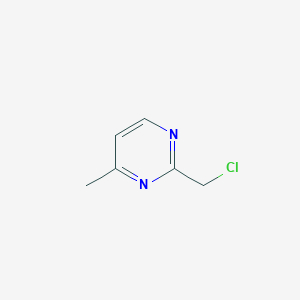

2-(Chloromethyl)-4-methylpyrimidine

Description

Significance of Halogenated Heterocycles in Organic Synthesis

The introduction of halogen atoms (such as chlorine, bromine, or fluorine) into heterocyclic compounds dramatically enhances their utility in organic synthesis. guidechem.comsigmaaldrich.com Halogenated heterocycles are prized as versatile intermediates and building blocks for creating more complex molecules. guidechem.com The presence of a halogen atom on the ring or a side chain often serves two primary purposes.

First, halogens can act as an "activating" group, influencing the electronic properties of the molecule and facilitating reactions that might not otherwise occur. chemicalbook.com Second, and more commonly, they function as excellent leaving groups. chemicalbook.com In nucleophilic substitution reactions, a halogen atom can be readily displaced by another functional group, providing a reliable method for constructing new chemical bonds. This reactivity is a cornerstone of modern synthetic chemistry, enabling the assembly of complex target molecules, including pharmaceuticals, agrochemicals, and materials. The chloromethyl group (-CH₂Cl) in particular is a potent alkylating agent, making compounds that possess it highly valuable for introducing new substituents.

Overview of 2-(Chloromethyl)-4-methylpyrimidine as a Research Subject

This compound is a specific halogenated pyrimidine (B1678525) derivative that serves as a reactive building block in chemical synthesis. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a highly reactive chloromethyl group at the 2-position. This combination makes it a valuable intermediate for synthesizing more complex pyrimidine-based molecules.

The primary role of this compound in research is that of an electrophilic reagent. The chlorine atom on the methyl group is readily displaced by nucleophiles, allowing for the covalent attachment of the pyrimidine scaffold to other molecules.

A key synthesis method for a closely related precursor involves the treatment of (2-chloropyrimidin-4-yl)methanol (B1521263) with thionyl chloride. This reaction effectively converts the hydroxyl group (-OH) of the methanol (B129727) substituent into a chloromethyl group (-CH₂Cl), yielding 2-chloro-4-(chloromethyl)pyrimidine (B1592385). chemicalbook.com

Table 1: Synthesis of a Chloromethylpyrimidine Derivative

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Once synthesized, this compound can be used in subsequent reactions. For instance, 2-chloro-4-(chloromethyl)pyrimidine is used as an intermediate to create other derivatives by reacting it with nucleophiles like phenols. In one documented procedure, it reacts with 4-fluorophenol (B42351) in the presence of potassium carbonate to yield 2-chloro-4-((4-fluorophenoxy)methyl)pyrimidine, demonstrating its utility in building more elaborate molecular architectures. chemicalbook.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| InChIKey | KIXTVKIOVXMYGL-UHFFFAOYSA-N |

| Appearance | Predicted to be an oil or solid |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXTVKIOVXMYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512152 | |

| Record name | 2-(Chloromethyl)-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-44-3 | |

| Record name | 2-(Chloromethyl)-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloromethyl 4 Methylpyrimidine

Direct Synthetic Routes to 2-(Chloromethyl)-4-methylpyrimidine

Direct synthetic routes aim to introduce the chloromethyl group onto a pre-formed 4-methylpyrimidine (B18481) core. These methods often involve either a two-step methylation-chlorination sequence or the direct chlorination of a methylpyrimidine precursor.

Methylation-Chlorination Approaches

While direct methylation followed by chlorination is a conceptually straightforward approach, specific examples for the synthesis of this compound are not extensively documented in readily available literature. However, analogous syntheses in related heterocyclic systems, such as for pyridine (B92270) derivatives, provide a basis for potential synthetic pathways. For instance, the preparation of 2-chloro-5-chloromethyl-pyridine has been achieved through the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent. This suggests a possible, albeit multi-step, route involving the initial introduction of a hydroxymethyl or alkoxymethyl group at the 2-position of a 4-methylpyrimidine ring, followed by chlorination.

Chlorination of Methylpyrimidine Precursors

A more direct approach involves the chlorination of a suitable methylpyrimidine precursor. The starting material for such a transformation is typically a pyrimidine (B1678525) with a methyl group at the 2-position and a hydroxyl or other functional group at the 4-position that can be subsequently chlorinated or removed.

One documented method involves the chlorination of 2-methyl-4-hydroxypyrimidine. In this process, 2-methyl-4-hydroxypyrimidine is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of an organic base. google.com The reaction proceeds at elevated temperatures to yield 4-chloro-2-methylpyrimidine. google.com This intermediate, while not the final target compound, is a crucial precursor that can potentially undergo radical chlorination at the 2-methyl group to introduce the desired chloromethyl functionality.

Another approach could involve the direct radical chlorination of 2,4-dimethylpyrimidine. While specific conditions for this direct transformation to this compound are not explicitly detailed in the provided search results, the general principles of free radical halogenation of activated methyl groups on heterocyclic rings are well-established. This would likely involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

| Precursor | Reagents | Product | Notes |

| 2-Methyl-4-hydroxypyrimidine | POCl₃, Organic Base | 4-Chloro-2-methylpyrimidine | This is an intermediate requiring further functionalization. google.com |

| 2,4-Dimethylpyrimidine | Radical Chlorinating Agent (e.g., NCS, SO₂Cl₂) | This compound | A plausible but not explicitly documented direct route. |

Derivatization from Related Pyrimidine Structures

An alternative strategy involves the modification of more complex pyrimidine structures to arrive at the target molecule. This can include the selective reaction of dichlorinated pyrimidines or the use of pyrimidine N-oxides to activate the methyl group for subsequent chlorination.

Synthesis from 2,4-Dichloro-6-methylpyrimidine (B20014)

The derivatization of commercially available 2,4-dichloro-6-methylpyrimidine presents a viable route. It has been reported that 2,4-dichloropyrimidine (B19661) can be selectively methylated at the 4-position using a Grignard reagent like methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst such as Fe(acac)₃ to yield 2-chloro-4-methylpyrimidine. guidechem.com Although the starting material in this example is 2,4-dichloropyrimidine, a similar selective reaction at the 4-position of 2,4-dichloro-6-methylpyrimidine could potentially be employed, followed by a reduction to remove the chlorine at the 6-position, though this specific transformation is not directly reported.

A more direct, though less common, approach might involve the selective reduction of the 4-chloro group of 2,4-dichloro-6-methylpyrimidine, followed by functionalization of the 2-chloro and 6-methyl groups. However, controlling the regioselectivity of such reactions can be challenging.

Approaches via Pyrimidine N-Oxide Intermediates

The use of pyrimidine N-oxides is a well-established strategy for activating methyl groups on heterocyclic rings towards functionalization. The N-oxide group increases the acidity of the protons on the adjacent methyl group, facilitating its conversion to a chloromethyl group.

The general process involves the N-oxidation of a 2-methyl-4-substituted pyrimidine using an oxidizing agent such as a peroxyacid. cdnsciencepub.com The resulting pyrimidine N-oxide can then be reacted with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to effect the chlorination of the methyl group. This strategy has been successfully applied to the synthesis of 2-(chloromethyl)pyridine (B1213738) from 2-picoline-N-oxide. google.com While direct evidence for the synthesis of this compound via its N-oxide is not explicitly available in the search results, the principles are transferable. The synthesis of various pyrimidine N-oxides has been reported, indicating the feasibility of preparing the necessary intermediate. cdnsciencepub.com

| Precursor | Key Transformation | Intermediate | Final Step |

| 2-Methyl-4-substituted pyrimidine | N-oxidation | 2-Methyl-4-substituted pyrimidine N-oxide | Chlorination of the methyl group |

| 2-Picoline-N-oxide | Chlorination with POCl₃ or SO₂Cl₂ | - | 2-(Chloromethyl)pyridine (analogous reaction) google.com |

Green Chemistry Principles and Methodological Improvements in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is an area of increasing importance, aiming to reduce environmental impact and improve safety. For the synthesis of this compound and related compounds, several strategies can be considered.

One key principle is the use of safer reagents. For example, in the chlorination of hydroxypyrimidines, the use of highly toxic and corrosive reagents like phosphorus oxychloride is common. A greener alternative that has been explored in the synthesis of related dichloropyrimidines is the use of triphosgene (B27547), which is a safer solid substitute for phosgene (B1210022) gas. google.com

Another green chemistry principle is the reduction of waste and improvement of atom economy. A patent for the synthesis of 4-chloro-2-methyl pyrimidine describes a process with a short synthetic route, high yield, and reduced environmental pollution, claiming it as a "green production" method. google.com Furthermore, the evaluation of green metrics such as atom economy (AE), reaction mass efficiency (RME), and E-factor can be used to assess the environmental impact of a synthetic route. For instance, a study on the synthesis of a 2-(chloromethyl)pyridine derivative highlighted the use of a catalytic amount of RuCl₃ for N-oxidation with molecular oxygen and the use of trichloroisocyanuric acid for chlorination as modifications that align with green chemistry principles. orientjchem.org These approaches minimize the use of hazardous reagents and reduce waste generation. orientjchem.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste.

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example |

| Use of Safer Reagents | Replacing hazardous chlorinating agents. | Use of triphosgene instead of POCl₃ or phosgene. google.com |

| Waste Reduction | Optimizing reactions to have high yields and atom economy. | A patented "green production" method for 4-chloro-2-methyl pyrimidine with a short synthetic route. google.com |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. | RuCl₃ catalyzed N-oxidation with molecular oxygen. orientjchem.org |

| Safer Solvents | Replacing hazardous solvents with more environmentally benign alternatives. | - |

| One-Pot Synthesis | Combining multiple steps to reduce solvent use and waste. | - |

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 4 Methylpyrimidine

Nucleophilic Substitution Reactions

The chloromethyl group in 2-(chloromethyl)-4-methylpyrimidine is an excellent electrophilic site, making the compound highly susceptible to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Reactions with Amines, Thiols, and Alcohols

This compound readily reacts with primary and secondary amines, thiols, and alcohols to yield the corresponding substituted pyrimidine (B1678525) derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

The reactivity of the nucleophiles generally follows the order of their nucleophilicity, with thiols being more reactive than amines, which are in turn more reactive than alcohols. google.com The reactions are often carried out in the presence of a base to deprotonate the nucleophile (in the case of thiols and alcohols) or to neutralize the hydrogen chloride formed during the reaction with amines.

Table 1: Nucleophilic Substitution with Amines, Thiols, and Alcohols

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | Dimethylamine (B145610) | 2-(Dimethylaminomethyl)-4-methylpyrimidine | Aprotic solvent, often with a non-nucleophilic base |

| Thiol | Sodium thiophenoxide | 2-(Phenylthiomethyl)-4-methylpyrimidine | Polar solvent, often with a base like NaH or K₂CO₃ |

| Alcohol | Sodium ethoxide | 2-(Ethoxymethyl)-4-methylpyrimidine | Anhydrous alcohol or polar aprotic solvent |

Detailed research findings indicate that similar chloropyrimidine structures undergo facile substitution. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to react with dimethylamine and sodium phenoxide to yield the corresponding substitution products. rsc.org The kinetics of these reactions are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org

Formation of Ether and Thioether Derivatives

The synthesis of ether and thioether derivatives of this compound is a direct application of its reactivity towards alcohols and thiols, respectively.

The formation of ethers is typically achieved by reacting this compound with an alkoxide, which is generated in situ from the corresponding alcohol and a strong base like sodium hydride, or by using a pre-formed alkoxide salt.

Thioether synthesis is accomplished by reacting the chloromethylpyrimidine with a thiol in the presence of a base, or more commonly with a thiolate salt. acsgcipr.org Thiolates are excellent nucleophiles and readily displace the chloride to form the C-S bond. researchgate.net The synthesis of thioethers is often a key step in the preparation of biologically active molecules, where the thioether can be further oxidized to sulfoxides or sulfones. acsgcipr.org

Cross-Coupling Reactions

The chloromethyl group of this compound, while primarily reactive in nucleophilic substitutions, also presents potential for participation in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. drugs.com While typically applied to aryl, vinyl, or benzyl (B1604629) halides, the C(sp³)-Cl bond in this compound could potentially engage in this transformation, although it is less common than for C(sp²)-hybridized carbons. Such a reaction would couple the methylpyrimidine moiety with various organic groups, offering a route to complex derivatives.

A successful Suzuki-Miyaura coupling of this compound would depend on the selection of an appropriate palladium catalyst and ligand system capable of facilitating the oxidative addition of the Pd(0) complex to the C-Cl bond. nih.gov Highly active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have expanded the scope of the Suzuki reaction to include less reactive halides. nih.gov

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Reagent 1 | Reagent 2 | Catalyst | Base | Product Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0) complex | K₂CO₃, Cs₂CO₃ | 2-(Arylmethyl)-4-methylpyrimidine |

| This compound | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | 2-(Allyl)-4-methylpyrimidine derivative |

While specific examples for this compound are not extensively documented in the reviewed literature, the cross-coupling of other chloro-substituted nitrogen heterocycles is well-established, suggesting the feasibility of this pathway under optimized conditions. researchgate.net

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound could potentially serve as a substrate in other palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings.

Heck Reaction : The Heck reaction couples an organic halide with an alkene. wikipedia.orglibretexts.org A successful Heck coupling would involve the reaction of this compound with an alkene to form a new C-C bond, extending the side chain at the 2-position of the pyrimidine ring. organic-chemistry.org

Sonogashira Reaction : The Sonogashira reaction couples an organic halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This would introduce an alkynyl group, a valuable functional handle for further transformations, onto the methyl position of the pyrimidine ring. nih.gov

The success of these reactions would heavily rely on overcoming the challenge of the oxidative addition to the C(sp³)-Cl bond and preventing competing side reactions.

Alkylation Reactions

The high reactivity of the chlorine atom in the chloromethyl group makes this compound an effective alkylating agent. drugs.comnih.gov In this context, the pyrimidine moiety is introduced into another molecule through the formation of a new covalent bond.

This compound can alkylate a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions are synthetically equivalent to the nucleophilic substitution reactions discussed in section 3.1, but the focus here is on the role of the pyrimidine compound as the source of the alkyl group. For example, in the synthesis of certain biologically active compounds, a pyrimidinylmethyl group might be attached to a larger molecular scaffold using this compound as the key reagent. ump.edu.ploncohemakey.com The synthesis of certain pyrazole (B372694) nucleosides, for instance, has utilized chloromethyl-substituted pyrazoles as alkylating agents in fusion methods. nih.gov

Cycloaddition and Heterocyclization Reactions of this compound

The inherent reactivity of the chloromethyl group, coupled with the pyrimidine core, makes this compound a versatile building block in the synthesis of fused heterocyclic systems. Its primary role in these transformations is as an electrophile, reacting with various nucleophiles to construct new rings onto the pyrimidine scaffold. These reactions are fundamental in medicinal chemistry for creating novel molecular architectures with potential biological activities. The focus of such reactions is often on the formation of bicyclic and tricyclic structures containing the pyrimidine ring.

The most prominent heterocyclization pathway involves the reaction of this compound with binucleophilic reagents, leading to the formation of fused five- or six-membered rings. These reactions typically proceed via an initial nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization.

Synthesis of Thiazolo[3,2-a]pyrimidines

A significant application of this compound in heterocyclization is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. nih.govresearchgate.netnih.gov This class of fused heterocycles is of considerable interest due to its wide range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The general synthetic strategy involves the reaction of a pyrimidine-2-thione precursor with an α-haloketone or a similar electrophile. In an alternative and more direct approach, this compound can serve as the electrophilic component that reacts with a suitable sulfur-containing nucleophile.

The reaction typically proceeds by reacting this compound with a thiourea (B124793) derivative. The initial step is the S-alkylation of the thiourea by the chloromethyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazolo[3,2-a]pyrimidine ring system. The Hantzsch-type condensation is a related method used for synthesizing thiazolo[3,2-a]pyrimidine derivatives, often involving the reaction of dihydropyrimidine-2(1H)-thiones with phenacyl bromides or chlorides. nih.govbiointerfaceresearch.com

Detailed research has explored various substituted reactants to produce a library of thiazolo[3,2-a]pyrimidine compounds. The reaction conditions, such as the choice of solvent and the use of a base, can influence the reaction rate and yield.

Table 1: Synthesis of Fused Pyrimidine Derivatives via Heterocyclization

| Reactant with this compound | Resulting Fused System | General Reaction Type | Typical Conditions |

|---|---|---|---|

| Thiourea and its derivatives | Thiazolo[3,2-a]pyrimidine | Condensation/Intramolecular Cyclization | Reflux in ethanol (B145695) or similar protic solvent |

| 2-Aminothiazole derivatives | Thiazolo[3,2-a]pyrimidine | Condensation | Heating in a high-boiling point solvent like DMF |

| 2-Aminopyridine (B139424) derivatives | Imidazo[1,2-a]pyrimidine (B1208166) | Condensation/Intramolecular Cyclization | Typically requires a base and heating |

Synthesis of Imidazo[1,2-a]pyrimidines

Analogous to the synthesis of thiazolo[3,2-a]pyrimidines, this compound can be used to synthesize imidazo[1,2-a]pyrimidines. This class of compounds is also recognized as a "drug prejudice" scaffold due to its prevalence in medicinal chemistry. rsc.org The synthesis is generally achieved through the condensation of 2-aminopyridine analogues with α-halocarbonyl compounds, a reaction known as the Tschitschibabin reaction.

In this context, this compound can react with various 2-aminopyridine or 2-aminoimidazole derivatives. The reaction starts with the nucleophilic attack of the exocyclic amino group of the aminopyridine onto the electrophilic carbon of the chloromethyl group. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridine (B92270) ring attacks the appropriate carbon on the pyrimidine ring, leading to the fused imidazo[1,2-a]pyrimidine system. Various strategies, including multicomponent reactions and oxidative coupling, have been developed for the synthesis of this scaffold. rsc.org

Table 2: Examples of Reagents for Heterocyclization Reactions

| Reagent Class | Example | Resulting Ring |

|---|---|---|

| Thioamides | Thiourea | Thiazole (B1198619) |

| Amino-heterocycles | 2-Aminopyridine | Imidazole |

| Amino-thiols | 2-Aminothiophenol | Thiazine |

While intramolecular [4+2] cycloaddition reactions are a powerful tool for constructing fused heterocyclic systems, particularly with pyridazine (B1198779) and other N-heteroaromatics, the direct participation of this compound in such cycloadditions is less commonly reported. mdpi.com These reactions typically require the pyrimidine ring to act as a diene, which is facilitated by electron-withdrawing groups on the ring. The primary reactivity of the chloromethyl group, however, strongly favors heterocyclization pathways through nucleophilic substitution and subsequent cyclization.

Synthesis and Structural Elucidation of Novel Derivatives of 2 Chloromethyl 4 Methylpyrimidine

Fused Pyrimidine (B1678525) Systems Derived from 2-(Chloromethyl)-4-methylpyrimidine Analogues

The construction of multi-ring heterocyclic systems is a cornerstone of medicinal and materials chemistry. An analogue of the title compound, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802), has proven to be a particularly useful starting material for creating complex fused pyrimidines through multi-step condensation and cyclization reactions.

Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine Scaffolds

The synthesis of the specific Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine ring system directly from this compound is not extensively detailed in available literature. However, the general construction of the parent thiazolo[3,2-a]pyrimidine scaffold is well-established. A common synthetic strategy involves the Hantzsch condensation. This method typically utilizes a pyrimidine-2-thione derivative, which is reacted with an α-haloketone or a related synthon. In a hypothetical application to the title compound, this compound could first be converted to the corresponding 4-methylpyrimidine-2-thione. Subsequent reaction of this intermediate with a suitable α-halo carbonyl compound would facilitate the annulation of the thiazole (B1198619) ring, leading to the formation of the desired fused system. This general approach highlights a potential, albeit underexplored, pathway to these complex heterocyclic structures.

Dipyrimido[4,5-b:4′,5′-e]researchgate.netresearchgate.netthiazepine Systems

Novel derivatives of the Dipyrimido[4,5-b:4′,5′-e] researchgate.netresearchgate.netthiazepine system have been successfully synthesized using 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine as a key starting material. The synthetic process involves a condensation reaction with a 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol in the presence of a base like trimethylamine (B31210) in an acetonitrile (B52724) solvent. This step is followed by heterocyclization and subsequent reaction with various amines in boiling ethanol (B145695) to yield a series of diverse derivatives. Theoretical calculations have confirmed the regioselectivity of the heterocyclization, indicating that the attachment of the thiol (-SH) moiety to the chloromethyl (-CH2Cl) group is the more plausible pathway.

| Compound | Starting Material | Reactant | Key Reaction Type |

|---|---|---|---|

| Dihydrobenzo[b]pyrimido[4,5-e] researchgate.netresearchgate.netthiazepine derivatives | 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine | o-aminothiophenol | Heterocyclization |

| Substituted Dipyrimido[4,5-b:4′,5′-e] researchgate.netresearchgate.netthiazepines | 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine | 2-substituted-5-amino-6-methyl-pyrimidine-4-thiol | Condensation/Heterocyclization |

Dipyrimido[2,1-b:4′,5′-d]researchgate.netresearchgate.netthiazine Frameworks

Direct synthetic routes to Dipyrimido[2,1-b:4′,5′-d] researchgate.netresearchgate.netthiazine frameworks starting from this compound are not prominently featured in scientific literature. However, related pyrimido researchgate.netresearchgate.netthiazine systems have been synthesized through various other pathways. For instance, the reaction of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with differently substituted thioureas is a known method to produce derivatives of 2,3-dihydro-7-methylpyrimido[5,4-e]-1,3-thiazine. nih.gov Another approach involves a one-pot, three-component reaction between an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative to yield 4-oxo-4,6-dihydropyrimido[2,1-b] researchgate.netresearchgate.netthiazine-6,7-dicarboxylates. researchgate.net These established syntheses for related frameworks suggest plausible, yet to be explored, strategies for accessing the target dipyrimido systems from suitable pyrimidine precursors.

Pyrimido[4′,5′:5,6]researchgate.netresearchgate.netdithiepino[2,3-b]quinoxaline Derivatives

A convenient and efficient procedure for the synthesis of the novel tetracyclic system, Pyrimido[4′,5′:5,6] researchgate.netresearchgate.netdithiepino[2,3-b]quinoxaline, has been developed. researchgate.net The synthesis commences with the condensation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with quinoxaline-2,3-dithiol. researchgate.net This reaction forms the intermediate 3-(((2,4-dichloro-6-methylpyrimidin-5-yl)methyl)thio)quinoxaline-2-thiol. nih.gov In the subsequent step, this intermediate undergoes an intramolecular cyclization upon heating in DMF with potassium carbonate, yielding the fused 2-chloro-4-methyl-5H-pyrimido[4′,5′:5,6] researchgate.netresearchgate.netdithiepino[2,3-b]quinoxaline core. nih.gov The remaining chlorine atom at the 2-position of the pyrimidine ring can then be displaced by various secondary amines in refluxing ethanol, providing a library of substituted derivatives. nih.gov

| Derivative (Secondary Amine) | Yield (%) | Melting Point (°C) |

|---|---|---|

| Morpholine | 83 | 150-153 |

| 4-Phenylpiperazine | 82 | 200-203 |

Functionalized Pyrimidine Carboxylic Acid Intermediates

The conversion of the 2-(chloromethyl) group of the title pyrimidine into a carboxylic acid function represents a valuable transformation for generating key synthetic intermediates. While specific literature detailing the direct oxidation of this compound to 4-methylpyrimidine-2-carboxylic acid is scarce, general methods for the oxidation of benzylic halides and related aromatic methyl groups are well-established and applicable.

One such method involves the oxidation of benzyl (B1604629) chlorides directly to benzoic acids using 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst and a phase-transfer agent like [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻, often without the need for organic solvents. organic-chemistry.org Another powerful and classic method is the oxidation of alkyl side-chains on aromatic rings using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com This reaction robustly converts an alkyl group to a carboxylic acid group, provided there is at least one benzylic hydrogen atom. youtube.com Applying these principles, this compound could foreseeably be oxidized to 4-methylpyrimidine-2-carboxylic acid, a versatile intermediate for further functionalization, such as in the synthesis of amides or esters.

Alternative routes to pyrimidine carboxylic acids often start from cyano-substituted pyrimidines. For example, 5-hydroxypyrimidine-2-carboxylic acid has been synthesized from 5-bromo-2-cyanopyrimidine, where the cyano group is hydrolyzed to a carboxylic acid under basic conditions. google.com

Pyridine-Containing Ligand Architectures

The development of new ligands for coordination chemistry is a driving force in the creation of novel catalysts, functional materials, and therapeutic agents. This compound is a suitable building block for constructing multi-heterocyclic ligand architectures that incorporate a pyridine (B92270) moiety.

A plausible and direct synthetic strategy involves the nucleophilic substitution of the reactive chloride in the chloromethyl group. The pyrimidine derivative can act as an alkylating agent for various nucleophilic pyridine compounds. For instance, reaction with an aminopyridine derivative (e.g., 2-aminopyridine (B139424), 3-aminopyridine, or 4-aminopyridine) in the presence of a suitable base would lead to the formation of a secondary amine linkage, covalently connecting the pyrimidine and pyridine rings. Similarly, alkylation of a hydroxypyridine would yield an ether linkage. Such reactions would produce novel N-(4-methylpyrimidin-2-ylmethyl)pyridinamine or 2-((pyridinyloxy)methyl)-4-methylpyrimidine ligands, respectively. The resulting bidentate or potentially polydentate ligands, featuring both a pyrimidine and a pyridine nitrogen atom, would be available for coordination with various metal centers, enabling the exploration of new coordination complexes and their properties. While specific examples starting from this compound are not detailed in the searched literature, the underlying chemical principles are fundamental in synthetic organic chemistry.

Spectroscopic Characterization Techniques for Structural Analysis of 2 Chloromethyl 4 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy of 2-(chloromethyl)-4-methylpyrimidine reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electronic environment of each proton. libretexts.org Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at lower fields (higher ppm values). libretexts.orglibretexts.org

In the ¹H NMR spectrum of this compound, the following characteristic signals are observed:

Aromatic Protons: The protons on the pyrimidine (B1678525) ring typically appear in the aromatic region of the spectrum. The exact chemical shifts are influenced by the positions of the substituents.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are adjacent to an electronegative chlorine atom, which causes a significant downfield shift. This signal is expected to appear as a singlet.

Methyl Protons (-CH₃): The three protons of the methyl group are in a relatively shielded environment and thus appear at a higher field (lower ppm value) as a singlet.

| Proton Type | Expected Chemical Shift Range (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Pyrimidine Ring) | Varies | d, s |

| -CH₂Cl | ~4.5 - 5.5 | s |

| -CH₃ | ~2.0 - 3.0 | s |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it.

Key signals in the ¹³C NMR spectrum include:

Pyrimidine Ring Carbons: The carbon atoms within the aromatic pyrimidine ring resonate at lower fields due to their sp² hybridization. The specific chemical shifts can help in assigning the positions of the substituents.

Chloromethyl Carbon (-CH₂Cl): The carbon atom of the chloromethyl group is deshielded by the adjacent chlorine atom and appears at a characteristic downfield position.

Methyl Carbon (-CH₃): The carbon of the methyl group is an sp³ hybridized carbon and therefore appears at a higher field.

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Pyrimidine Ring | ~120 - 170 |

| -CH₂Cl | ~40 - 50 |

| -CH₃ | ~20 - 30 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. spectroscopyonline.com These methods are particularly useful for identifying functional groups present in the compound.

In the analysis of this compound, IR and Raman spectra would reveal characteristic absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches appear at higher frequencies than aliphatic C-H stretches.

C=N and C=C stretching vibrations: These are characteristic of the pyrimidine ring and appear in the double bond region of the spectrum.

C-Cl stretching vibration: A distinct band corresponding to the carbon-chlorine bond in the chloromethyl group is expected.

CH₃ and CH₂ bending vibrations: These vibrations provide further confirmation of the presence of the methyl and chloromethyl groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. uni-saarland.de

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The isotopic pattern of this peak would reveal the presence of one chlorine atom (due to the characteristic ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a chloromethyl radical (•CH₂Cl), leading to the formation of stable cationic fragments. The fragmentation of the pyrimidine ring itself would also produce characteristic ions. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.orgunl.pt For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system. The presence of substituents on the pyrimidine ring can cause a shift in the absorption maxima.

Computational and Theoretical Chemistry Studies on 2 Chloromethyl 4 Methylpyrimidine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For 2-(chloromethyl)-4-methylpyrimidine, these methods would provide deep insights into its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov This process involves calculating the molecule's electronic energy and minimizing it with respect to the positions of the nuclei. For this compound, a DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-31G* or higher, would calculate key structural parameters. nih.govnih.gov

These parameters would include:

Bond Lengths: The precise distances between connected atoms (e.g., C-Cl, C-N, C-C, C-H).

Bond Angles: The angles formed between three connected atoms (e.g., Cl-C-C, N-C-N).

This optimized structure represents the molecule's ground state in the gas phase and is the foundational step for all other computational analyses. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher energy HOMO indicates a greater propensity to donate electrons to an electrophile. For this compound, the HOMO would likely be distributed over the electron-rich pyrimidine (B1678525) ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons from a nucleophile. The LUMO's location would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and polarizability. youtube.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. youtube.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. nih.govwisc.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding within a molecule, including charge distribution and the stabilizing effects of electron delocalization. nih.govresearchgate.net For this compound, an NBO analysis would:

Determine Natural Atomic Charges: It would calculate the charge localized on each atom, offering insight into electrostatic interactions.

Analyze Hybridization: The analysis would describe the hybridization of each atom's orbitals (e.g., sp², sp³).

Investigate Hyperconjugation: NBO analysis is particularly powerful for quantifying stabilizing interactions, known as hyperconjugation. This involves the delocalization of electron density from a filled (donor) bonding or lone-pair orbital to an adjacent empty (acceptor) anti-bonding orbital. researchgate.net For instance, it could reveal interactions between the lone pairs on the nitrogen atoms and the anti-bonding orbitals of the ring or the chloromethyl group. The energy associated with these interactions (E(2)) quantifies their stabilizing effect. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas would be expected around the electronegative nitrogen atoms of the pyrimidine ring.

Blue: Regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially the chloromethyl group.

Green: Regions of neutral or near-zero potential.

The MEP map provides a powerful visual guide to predicting how the molecule will interact with other charged or polar species. researchgate.net

Fukui functions are local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for different types of chemical attack. By analyzing the change in electron density when an electron is added or removed, Fukui functions can pinpoint specific atoms susceptible to:

Nucleophilic Attack (f+): Indicates the sites most likely to accept an electron.

Electrophilic Attack (f-): Indicates the sites most likely to donate an electron.

Radical Attack (f0): Indicates the sites most susceptible to radical reactions.

For this compound, these functions would provide a more quantitative and atom-specific prediction of reactivity than MEP maps alone, highlighting which of the ring carbons or nitrogens are most reactive.

Theoretical Spectroscopic Property Predictions

Computational methods can also predict various spectroscopic properties of a molecule. By calculating these properties and comparing them to experimental spectra, researchers can confirm the molecule's structure and understand the origins of its spectral features. For this compound, theoretical predictions would typically include:

GIAO Method for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry aids in the interpretation of NMR spectra by predicting chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. rsc.orgyoutube.com This method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field vector potential.

A typical GIAO calculation involves first optimizing the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p). Following optimization, the NMR shielding tensors (σ) are computed for each nucleus. The final chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values (σ_iso) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_calc = σ_TMS - σ_iso

While specific GIAO calculations for this compound are not extensively reported in the literature, a hypothetical study would yield data similar to that presented in Table 1. Such calculations would predict the distinct chemical shifts for the non-equivalent protons and carbons in the molecule, such as the methyl group, the chloromethyl group, and the protons on the pyrimidine ring. Comparing these theoretical shifts with experimental data can confirm structural assignments and provide a deeper understanding of the electronic environment of each nucleus. researchgate.net

Table 1: Hypothetical GIAO-DFT Calculated NMR Chemical Shifts for this compound Calculations performed at the B3LYP/6-311++G(d,p) level with TMS as reference.

| Atom Type | Atom Number | Calculated Isotropic Shielding (σ_iso) (ppm) | Calculated Chemical Shift (δ) (ppm) |

| Carbon | C2 | 13.8 | 169.3 |

| Carbon | C4 | 21.5 | 161.6 |

| Carbon | C5 | 68.7 | 114.4 |

| Carbon | C6 | 32.1 | 151.0 |

| Carbon | C7 (CH₃) | 160.1 | 23.0 |

| Carbon | C8 (CH₂Cl) | 135.9 | 47.2 |

| Hydrogen | H5 | 24.6 | 7.1 |

| Hydrogen | H6 | 23.1 | 8.6 |

| Hydrogen | H7 (CH₃) | 29.2 | 2.5 |

| Hydrogen | H8 (CH₂Cl) | 27.0 | 4.7 |

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are exceptionally useful for simulating these spectra, helping to assign experimental bands to specific molecular motions. researchgate.net

For this compound, a frequency calculation would be performed on the previously optimized geometry. This analysis yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.gov Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching of the pyrimidine ring, or the deformation of the chloromethyl group.

Because theoretical calculations are typically performed on single molecules in the gaseous state (in a harmonic approximation), the calculated frequencies often deviate systematically from experimental values obtained from solid or liquid samples. nih.gov To improve agreement, calculated frequencies are often multiplied by an empirical scaling factor. nih.gov The results of such a calculation allow for a detailed assignment of the experimental spectrum, as illustrated in Table 2. For instance, characteristic C-Cl stretching vibrations are typically observed in the 550-850 cm⁻¹ range, while C=C and C=N ring stretching modes appear between 1450 and 1600 cm⁻¹. scirp.org

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound Calculations performed at the B3LYP/6-311++G(d,p) level.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3185 | 3058 | 25.4 | Aromatic C-H Stretch (C5-H) |

| 3160 | 3034 | 31.1 | Aromatic C-H Stretch (C6-H) |

| 3015 | 2894 | 45.6 | Asymmetric CH₂ Stretch (CH₂Cl) |

| 2988 | 2868 | 60.2 | Asymmetric CH₃ Stretch |

| 1610 | 1546 | 88.1 | C=N Ring Stretch |

| 1575 | 1512 | 75.3 | C=C Ring Stretch |

| 1450 | 1392 | 41.8 | CH₃ Bending |

| 1245 | 1195 | 33.7 | Ring Breathing Mode |

| 780 | 749 | 95.2 | C-Cl Stretch |

Reaction Mechanism Elucidation and Regioselectivity Studies

As a chemical intermediate, this compound undergoes various reactions, particularly nucleophilic substitutions at the chloromethyl group. Computational chemistry is invaluable for studying the mechanisms of these reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, and calculate the activation energies that govern reaction rates.

For example, in a reaction with a nucleophile (Nu⁻), substitution could occur. DFT calculations can be used to model the transition state structure for this substitution. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Furthermore, computational studies can predict regioselectivity in molecules with multiple reactive sites. While the chloromethyl group is the most likely site for nucleophilic attack due to the good leaving group (Cl⁻), theoretical calculations can confirm this by comparing the activation energies for attack at different positions on the molecule. The reaction pathway with the lowest activation energy will be the kinetically favored one. Such studies provide mechanistic insights that are crucial for optimizing reaction conditions and predicting product outcomes.

Crystal Structure Prediction and Supramolecular Interactions

The arrangement of molecules in a solid-state crystal lattice dictates many important material properties. Crystal Structure Prediction (CSP) is a computational field dedicated to finding the most stable crystal packing arrangements (polymorphs) of a molecule based solely on its 2D chemical structure. nih.govyoutube.com CSP methods generate thousands of hypothetical crystal structures using sophisticated search algorithms and then rank them based on their calculated lattice energies. youtube.com

For this compound, a CSP study would reveal the likely stable crystal forms. The analysis would also detail the key supramolecular interactions that stabilize the crystal lattice. Given its structure, the dominant interactions would likely be:

Hydrogen Bonding: Weak C-H···N hydrogen bonds could form between the C-H bonds of one molecule and the nitrogen lone pairs of the pyrimidine ring of a neighboring molecule.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the electron-rich nitrogen atoms or the π-system of the pyrimidine ring.

Understanding these interactions is critical, as the specific crystalline form of a substance can influence its physical properties. Computational analysis provides a picture of the forces governing the self-assembly of the molecule in the solid state. nih.gov

Advanced Applications in Chemical Research and Development

Building Blocks for Complex Organic Synthesis

The pyrimidine (B1678525) nucleus is a fundamental component in a multitude of biologically important compounds. sigmaaldrich.com Consequently, functionalized pyrimidine derivatives like 2-(Chloromethyl)-4-methylpyrimidine serve as essential building blocks for constructing more complex molecular architectures. The high reactivity of the chloromethyl group allows for a variety of nucleophilic substitution reactions. rsc.org This enables chemists to introduce diverse functional groups, extending the carbon chain and forming the backbone of intricate target molecules.

This reactivity is harnessed in multi-step synthetic pathways where the pyrimidine moiety is a core structural element. The ability to readily modify the side chain through the chloro-substituent provides a strategic advantage in the modular assembly of complex organic structures. chemicalbook.com For instance, the chloromethyl group can be replaced by amines, alcohols, or other nucleophiles, paving the way for the synthesis of a wide array of substituted pyrimidines. rsc.org

Intermediates in Pharmaceutical and Agrochemical Research and Synthesis

The pyrimidine ring is a common heterocycle found in many drugs and natural products, making its derivatives crucial intermediates in medicinal and agrochemical industries. nih.gov this compound and structurally similar compounds are key starting materials in the synthesis of active pharmaceutical ingredients (APIs) and potent agrochemicals. rsc.orgnih.gov

In pharmaceutical research, these intermediates are instrumental in building molecules for a range of therapeutic areas. researchgate.net For example, pyrimidine derivatives are used in the development of anticancer and anti-AIDS drugs. nih.gov The reactive nature of the chloromethyl group is particularly useful for synthesizing nucleoside analogs and other bioactive compounds. rsc.org While not a direct precursor, the utility of the chloromethyl functional group is exemplified in the synthesis of the anticancer drug Imatinib, which involves the use of 4-(chloromethyl)benzoyl chloride in a key step. nih.gov

In the agrochemical sector, pyrimidine-based structures are integral to the development of new pesticides. Research has shown that derivatives synthesized from pyrimidine intermediates can exhibit significant acaricidal (mite-killing) activity. For instance, novel phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure have been synthesized and evaluated for their effectiveness against spider mites like Tetranychus cinnabarinus and Panonychus citri. mdpi.com

Table 1: Examples of Bioactive Compounds Synthesized from Pyrimidine Intermediates

| Target Compound Class | Intermediate Type | Application Area | Research Finding |

| Antifungal Agents | Chlorinated Pyrimidines | Pharmaceuticals | Derivatives have shown potential antifungal activity against various pathogens. rsc.org |

| Acaricides | 2-Alkenylthiopyrimidines | Agrochemicals | Compound 4j showed significant, long-lasting activity against spider mites in greenhouse and field trials. mdpi.com |

| Anticancer Drugs | Substituted Pyrimidines | Pharmaceuticals | The pyrimidine heterocycle is a key component in the research and development of anticancer medications. nih.gov |

Research Tools in Biological and Biochemical Studies

Beyond their role as synthetic intermediates, pyrimidine derivatives are developed as specialized tools for biological and biochemical research. Their inherent properties, which can be fine-tuned through chemical modification, make them suitable for investigating complex biological processes.

One prominent application is in the field of bioimaging. Scientists have synthesized fluorescent 8-azapurine (B62227) derivatives, which are structurally related to pyrimidines, to act as molecular probes. These compounds can penetrate cells and selectively accumulate in specific organelles, such as the cell membrane and the Golgi complex. This selective localization, combined with their fluorescent properties, allows researchers to visualize and study the dynamics and functions of these cellular components in real-time. The development of such tools is crucial for advancing our understanding of cell biology at the molecular level.

Ligand Design in Catalysis and Coordination Chemistry

The design of ligands is central to the development of transition metal catalysts that drive a vast number of chemical transformations. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity and selectivity. While pyrimidine-containing molecules are used in coordination chemistry, specific research detailing the application of this compound itself in ligand design for catalysis is limited in publicly available literature. General strategies in ligand design often focus on creating scaffolds that can form stable and effective complexes with metals, such as the use of picolinamide (B142947) skeletons to create stable iridium complexes for formic acid dehydrogenation.

Precursors for Polymerization Initiators

Polymerization initiators are substances that start a chain-growth polymerization. The reactivity of certain functional groups can be exploited to initiate the formation of polymer chains. For example, compounds containing a reactive C-Cl bond, such as 4-chloromethyl styrene, have been used in free radical polymerization. However, based on available research, there is limited specific information on the use of this compound as a precursor for polymerization initiators.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for advanced technologies like optical computing, data storage, and telecommunications. The pyrimidine core, with its π-deficient and electron-withdrawing nature, is an excellent platform for designing NLO materials, particularly "push-pull" molecules where electron-donating and electron-accepting groups are linked by a π-conjugated system.

Research into pyrimidine derivatives has shown significant potential for NLO applications.

V-Shaped Methylpyrimidinium Salts : A series of V-shaped chromophores based on a methylpyrimidinium core (an ionized pyrimidine) demonstrated substantial second-order NLO properties. The study found that the substitution pattern on the pyrimidine ring significantly influences the NLO response, with 2,4-disubstituted pyrimidinium salts showing superior performance.

Crystalline Phase NLO Properties : Another study investigated a newly synthesized pyrimidine derivative, PMMS, and found it to have significant NLO behavior in its crystalline form. The crystalline environment enhanced its polarizability and hyperpolarizability, resulting in a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, highlighting its potential for photonic applications.

These studies underscore the promise of pyrimidine-based molecules, a class to which this compound belongs, as a fruitful area for the discovery of new and efficient NLO materials.

Table 2: Research Findings on NLO Properties of Pyrimidine Derivatives

| Pyrimidine Derivative Class | Key Finding | NLO Property Measured | Potential Application |

| V-Shaped Methylpyrimidinium Salts | 2,4-disubstitution on the pyrimidine core enhances the NLO response and dipole moment. | Second-Order NLO (μβ₀) | Optical Signal Processing |

| PMMS (a sulfonamide derivative) | Crystalline environment significantly enhances NLO behavior. | Third-Order Nonlinear Susceptibility (χ³) | Photonics, Optical Devices |

Q & A

Q. What are the optimized synthetic protocols for 2-(Chloromethyl)-4-methylpyrimidine, and how can reaction conditions be adjusted to improve yield?

To synthesize this compound, a common approach involves chlorination of precursor alcohols or substitution reactions. For example, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 298 K for 3 hours under ice-cooling has been effective for analogous pyrimidine derivatives . Post-reaction, washing with saturated brine and recrystallization (e.g., petroleum ether/ethyl acetate mixtures) enhances purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of substrate to SOCl₂) and controlled temperature to minimize side reactions .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

- NMR : The chloromethyl group (-CH₂Cl) exhibits characteristic proton signals at δ 4.5–5.0 ppm (¹H NMR) and carbon signals at δ 40–45 ppm (¹³C NMR). Methyl groups on the pyrimidine ring appear as singlets near δ 2.5 ppm .

- IR : C-Cl stretching vibrations are observed at 650–750 cm⁻¹.

- MS : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl or CH₂Cl) confirm the molecular formula .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation : Use PPE (gloves, goggles, fume hoods) to prevent inhalation (H331) and skin contact (H311). Avoid aqueous workups without proper quenching due to reactive chloromethyl groups .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in structural assignments for this compound derivatives?

DFT-based geometry optimization (e.g., B3LYP/6-31G* level) predicts bond lengths, angles, and vibrational frequencies. For example, discrepancies in pyrimidine ring planarity (dihedral angles ~64° with substituents) can be validated against X-ray crystallography data . Compare computed NMR chemical shifts with experimental data to resolve ambiguities in regioisomer identification .

Q. What methodologies are suitable for studying the biological activity of this compound in medicinal chemistry?

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence polarization or radiometric assays. Derivatives with electron-withdrawing groups (e.g., -Cl) may enhance binding to ATP pockets .

- Structure-Activity Relationship (SAR) : Modify the chloromethyl group to -CH₂OH or -CH₂NH₂ and evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

Q. How can crystallographic data inform the design of this compound-based agrochemicals?

X-ray structures reveal intermolecular interactions (e.g., halogen bonding between Cl and aromatic π-systems) critical for herbicidal activity. For example, dihedral angles >60° between pyrimidine and substituent rings enhance bioavailability by improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.